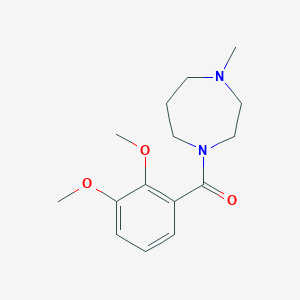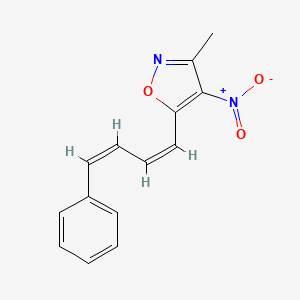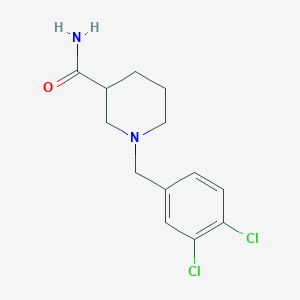![molecular formula C16H14FN5O2 B5349865 2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5349865.png)
2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which plays a crucial role in the survival and proliferation of cancer cells.
作用機序
2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide works by inhibiting the BTK pathway, which is a crucial signaling pathway for the survival and proliferation of cancer cells. BTK is a cytoplasmic tyrosine kinase that is activated by the binding of antigen to the B-cell receptor. Once activated, BTK promotes the activation of downstream signaling pathways that lead to the survival and proliferation of cancer cells. This compound inhibits BTK by binding to its ATP-binding site, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on BTK, leading to the inhibition of downstream signaling pathways and the suppression of cancer cell growth and survival. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy. However, this compound has been associated with some adverse effects, including hematological toxicity and gastrointestinal toxicity.
実験室実験の利点と制限
2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide is a potent inhibitor of the BTK pathway and has shown promising results in preclinical studies. It can be used in a variety of cancer models, including B-cell malignancies, solid tumors, and lymphomas. However, this compound has some limitations in lab experiments, including its low solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for the research on 2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of the potential use of this compound in combination with other cancer treatments to enhance their efficacy. Additionally, further studies are needed to better understand the mechanisms of action and potential adverse effects of this compound.
合成法
The synthesis of 2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide involves the reaction of 4-fluoroanisole with 3-(1H-tetrazol-5-yl)aniline in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with 2-bromo-N-(3-chlorophenyl)propanamide to yield this compound. The overall yield of this synthesis method is approximately 40%.
科学的研究の応用
2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide has been extensively studied for its potential use in the treatment of various types of cancer, including B-cell malignancies, solid tumors, and lymphomas. It has shown promising results in preclinical studies, inhibiting the growth and survival of cancer cells both in vitro and in vivo. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-[3-(2H-tetrazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-10(24-14-7-5-12(17)6-8-14)16(23)18-13-4-2-3-11(9-13)15-19-21-22-20-15/h2-10H,1H3,(H,18,23)(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNHFOQZGKVBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=NNN=N2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826541 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B5349782.png)

![6-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5349798.png)
![10-methoxy-5-[2-(3-pyrrolidinyl)benzoyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine hydrochloride](/img/structure/B5349806.png)
![N-[1-(methylsulfonyl)-4-piperidinyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5349814.png)

![N-(2-hydroxyethyl)-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B5349827.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(3-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5349835.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methyl-1-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B5349843.png)

![2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5349859.png)
![N'-{[5-(dimethylamino)-2-furyl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5349884.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline](/img/structure/B5349887.png)